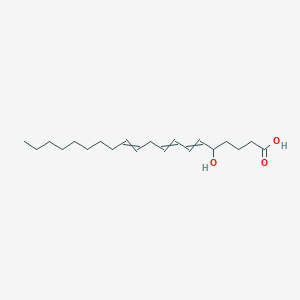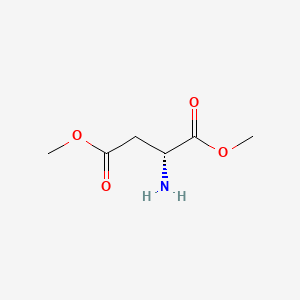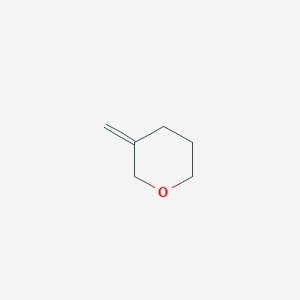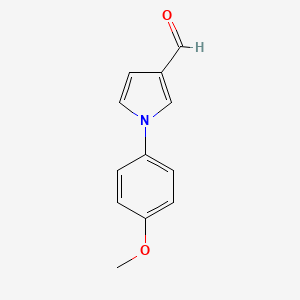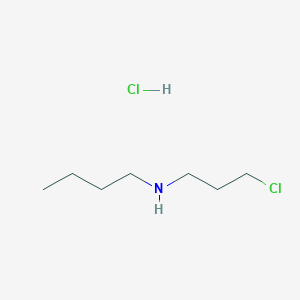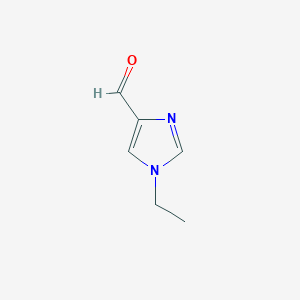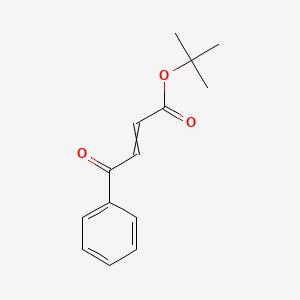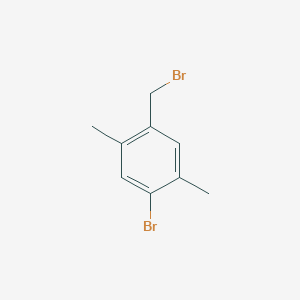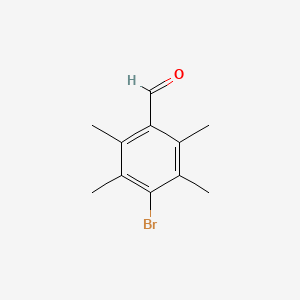
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide
Descripción general
Descripción
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a quaternary ammonium salt that belongs to the family of phosphonium compounds. It is a highly polar compound with a molecular formula of C29H35BrO2P, and a molecular weight of 523.43 g/mol. It is an intermediate in synthesizing Rumenic Acid, a trans fatty acid that may potentially reduce the risk of cancer and cardiovascular diseases .
Synthesis Analysis
The synthesis of similar phosphonium compounds has been reported in the literature . Sodium tungstate reacted with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds . These compounds were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .Molecular Structure Analysis
The molecular formula of Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is C27H32O2P・Br . The compound is a part of the phosphonium compounds family.Physical And Chemical Properties Analysis
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a white to brown sticky solid . It has a molecular weight of 499.42 . The compound is hygroscopic .Aplicaciones Científicas De Investigación
Synthesis of Rumenic Acid
“(8-Carboxyoctyl)triphenylphosphonium bromide” is an intermediate in synthesizing Rumenic Acid . Rumenic Acid is a trans fatty acid that may potentially reduce the risk of cancer and cardiovascular diseases .
Prevention of Chronic Diseases
This compound may also prevent disease processes that lead to chronic inflammation, atherosclerosis, and diabetes . These are significant health issues globally, and any compound that can potentially mitigate these conditions is of great interest to the medical and scientific community.
Nucleic Acid Carrier
Alkyl triphenylphosphonium surfactants, such as “(8-carboxyoctyl)triphenylphosphonium bromide”, have been explored for their complexation ability toward DNA decamers . This means they can form lipoplexes, which are nanosized complexes . This property makes them potential carriers for nucleic acids, which could be useful in gene therapy and other medical applications.
Interaction with Lipid Bilayers
Phosphonium surfactants are shown to be capable of disordering lipid bilayers . This effect enhances with an increase in the alkyl chain length, indicating the integration of these surfactants with lipid membranes . This property could be useful in drug delivery systems where the ability to interact with cell membranes is crucial.
Cytotoxicity Studies
The cytotoxicity of these surfactants has been studied using the MTT-test on a human cell line . The cytotoxicity changes non-monotonically within the homological series, with the highest cytotoxicity exhibited by the dodecyl and tetradecyl homologs . Understanding the cytotoxicity of these compounds is important for assessing their safety and potential side effects in medical applications.
Propiedades
IUPAC Name |
8-carboxyoctyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31O2P.BrH/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21H,1-4,14-15,22-23H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRRRHHYOTMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448255 | |
| Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
CAS RN |
88462-46-8 | |
| Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


